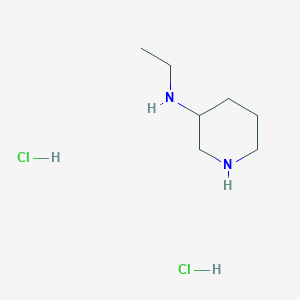

N-ethylpiperidin-3-amine;dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C7H18Cl2N2 |

|---|---|

分子量 |

201.13 g/mol |

IUPAC 名称 |

N-ethylpiperidin-3-amine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-2-9-7-4-3-5-8-6-7;;/h7-9H,2-6H2,1H3;2*1H |

InChI 键 |

VCBNYNFIAOSYNL-UHFFFAOYSA-N |

规范 SMILES |

CCNC1CCCNC1.Cl.Cl |

产品来源 |

United States |

Stereochemical Control in the Synthesis of N Ethylpiperidin 3 Amine Analogues

Enantioselective and Diastereoselective Synthesis

The creation of specific enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) of N-ethylpiperidin-3-amine analogues is paramount in medicinal chemistry. Various synthetic strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral piperidine (B6355638) rings. This method typically involves the reduction of a prochiral precursor, such as an enamine, pyridine (B92270), or pyridinium (B92312) salt, using a chiral catalyst.

Rhodium-based catalysts are frequently employed for this purpose. For instance, the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides serves as an efficient, atom-economical route to enantioenriched 3-aminopiperidine derivatives. researchgate.net Using optimized conditions, this method can yield the target compounds in high yields (up to 92%) and with excellent enantiomeric excesses (up to 96% ee after a single crystallization). researchgate.net The choice of ligand paired with the rhodium center is crucial for achieving high selectivity.

Another significant application is the large-scale synthesis of fluorinated piperidine analogues. A practical synthesis for enantiomerically pure cis-4-Amino-3-fluoro-1-methylpiperidine utilizes the Rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene. acs.orgthieme-connect.com This process is highly regio-, chemo-, and enantioselective, yielding the product with greater than 99% enantiomeric excess. acs.orgthieme-connect.com

Besides rhodium, iridium-based catalysts have also been developed for the asymmetric hydrogenation of pyridinium salts, providing another avenue to chiral piperidine structures. mdpi.com

| Catalyst System | Substrate Type | Product | Key Features |

| Rhodium/JoSoPhos | N-(1-benzylpiperidin-3-yl)enamides | 3-Aminopiperidine derivatives | High yields (up to 92%); High enantioselectivity (up to 96% ee) researchgate.net |

| Rh(NBD)₂BF₄ / Walphos 003 | Tetrasubstituted Fluoroalkene | cis-4-Amino-3-fluoro-1-methylpiperidine | Highly regio-, chemo-, and enantioselective; >99% ee; Scalable acs.orgthieme-connect.com |

| Iridium-based catalyst | Pyridinium salts | Chiral piperidines | Effective for asymmetric hydrogenation of N-heterocycles mdpi.com |

Chiral Auxiliary and Resolving Agent Applications

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral auxiliaries and resolving agents can be used to separate the desired enantiomer.

Resolving agents are chiral compounds that react with a racemate to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. researchgate.net For example, racemic 3-aminopiperidine has been successfully resolved using an enantiomerically pure resolving agent, (R)-4-(2-chlohydroxy-1.3.2-dioxaphosphorinane 2-oxide ((R)-CPA). researchgate.net This process forms two diastereomeric salts that can be separated due to their significant difference in solubility, yielding (R)-3-aminopiperidine with high enantiomeric purity (99.6% ee). researchgate.net Other common resolving agents for piperidine derivatives include di-benzoyl-tartaric acid and mandelic acid enantiomers. google.com

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Oxazolidinones, popularized by David Evans, are a common class of chiral auxiliaries. They can be acylated and then subjected to stereoselective alkylation or aldol reactions, with the bulky substituents on the oxazolidinone ring directing the approach of the electrophile. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be converted to an amide, whose alpha-proton can be removed to form an enolate. The subsequent alkylation is directed by the stereocenters of the pseudoephedrine backbone. wikipedia.org

| Method | Description | Example for Piperidine Analogues |

| Classical Resolution | A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization. researchgate.net | Racemic 3-aminopiperidine is resolved with (R)-CPA to isolate the (R)-enantiomer with 99.6% ee. researchgate.net |

| Chiral Auxiliary | A chiral molecule is temporarily attached to a substrate to control the stereoselectivity of a reaction. The auxiliary is removed afterward. wikipedia.org | Oxazolidinones or pseudoephedrine can be used to direct the stereoselective alkylation in the synthesis of substituted piperidine precursors. wikipedia.org |

Diastereoselective Reduction of Iminium Salts

The reduction of cyclic iminium salt intermediates is a key step in many synthetic routes to substituted piperidines. By controlling the facial selectivity of hydride delivery to the iminium ion, specific diastereomers can be obtained.

A cascade transformation involving C-H activation and cyclization can generate dihydropyridine intermediates, which, upon protonation, form iminium salts. nih.gov The subsequent stereoselective reduction of this iminium intermediate leads to highly substituted piperidine derivatives with excellent diastereoselectivity. nih.gov The reduction of N-alkyl 1,2-dihydropyridines to 1,2,3,6-tetrahydropyridines via these iminium intermediates is a well-documented and efficient process. nih.gov

This strategy is versatile, allowing for the introduction of various substituents at multiple positions on the piperidine ring. nih.gov The reduction can be achieved with common hydride reagents like sodium borohydride (NaBH₄), with the stereochemical outcome influenced by the steric environment around the iminium ion. chemrxiv.org Furthermore, biocatalysis using ene-imine reductase (EneIRED) enzymes can also facilitate the conjugate reduction and subsequent iminium reduction to produce a range of chiral piperidines. nih.gov

Stereoselective Intramolecular Cyclizations

Intramolecular cyclization reactions are fundamental to forming the piperidine ring itself. When the acyclic precursor contains stereocenters, these can direct the stereochemical outcome of the cyclization, a process known as substrate-controlled stereoselection.

One approach involves a phosphite-driven cyclodehydration of amino alcohol precursors. This method allows for a stereodivergent and highly diastereoselective synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines. beilstein-journals.org Another powerful strategy is the one-pot azide reductive cyclization of an aldehyde, which has been used in the enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. mdpi.com

Additionally, multi-component reactions can be designed to achieve stereoselective cyclizations. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction provides an asymmetric method for synthesizing substituted NH-piperidines with high enantiomeric excess (>95% ee) and good diastereocontrol. researchgate.net These methods showcase the diversity of strategies available for constructing stereochemically defined piperidine rings from acyclic starting materials. nih.gov

Reaction Mechanisms and Pathways Involving N Ethylpiperidin 3 Amine Structures

Mechanistic Investigations of Piperidine (B6355638) Ring Formation

The construction of the six-membered piperidine ring is a cornerstone of heterocyclic chemistry. Researchers have developed and investigated a multitude of cyclization strategies, each with its own distinct mechanism. These investigations provide a foundational understanding for synthesizing complex piperidine derivatives.

Hydride transfer reactions represent a key strategy for the intramolecular cyclization to form piperidine rings. In one such mechanism, the cyclization of alkene group-bearing amides is facilitated by a hydride transfer/cyclization cascade. nih.gov This process is particularly efficient in polar solvents, though it can be sensitive to water, which may lead to the formation of by-products. nih.gov

Another significant application of hydride transfer is in the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts. dicp.ac.cn The mechanism is proposed to occur via three successive hydride addition and protonation steps, initiating with a 1,4-addition of a rhodium hydride. dicp.ac.cn Deuterium (B1214612) labeling studies support this mechanistic view, showing deuterium incorporation at the C2, C4, and C6 positions of the resulting piperidine. dicp.ac.cn

Table 1: Example of Hydride Transfer in Piperidine Synthesis

| Reaction Type | Substrate Example | Catalyst/Reagent | Key Mechanistic Step | Product | Ref. |

|---|---|---|---|---|---|

| Intramolecular Cyclization | Alkene group-bearing amides | Not specified | Hydride transfer/cyclization cascade | Piperidines with tertiary amino groups | nih.gov |

| Transfer Hydrogenation | N-benzylpyridinium salts | [RhCp*Cl2]2 / HCOOH | Successive hydride additions | Piperidine derivatives | dicp.ac.cn |

Carbenium ions can serve as potent electrophiles to trigger the cyclization of N-tethered unsaturated systems, leading to the formation of piperidine rings. A notable example involves the use of ferric chloride, which functions as both a Lewis acid to generate the carbenium ion and as a nucleophile in the reaction cascade. nih.gov This method is effective for the cyclization of alkynes to produce N-heterocycles with alkylidene moieties. nih.gov A significant feature of this reaction is its stereoselectivity; it is E-selective for the formation of piperidines. nih.gov

Computational studies have also explored the regioselectivity of such electrophilic cyclizations, comparing 5-exo versus 6-endo pathways. nih.gov The strain associated with achieving specific bridged, carbonium ion-like transition state geometries is a critical factor in determining the direction of ring closure. nih.gov

Table 2: Carbenium Ion-Induced Piperidine Synthesis

| Substrate Type | Reagent/Catalyst | Key Intermediate | Selectivity | Product Type | Ref. |

|---|---|---|---|---|---|

| Alkynes with amine tether | Ferric Chloride (FeCl3) | Carbenium ion | E-selective for piperidines | Piperidines with alkylidene moieties | nih.gov |

| Homoallylic amines | HCl·DMPU / DMSO | (Thiomethyl)methyl carbenium ion | Not specified | 4-Chloropiperidines | organic-chemistry.org |

The hydrogenation of N-heteroaromatic compounds like pyridine (B92270) to yield piperidines can proceed through an outer-sphere mechanism, where the substrate does not directly coordinate to the metal center of the catalyst. rsc.orgmsu.edu Instead, the catalyst facilitates the transfer of a proton and a hydride to the unbound substrate, either in a concerted or stepwise fashion. rsc.orgmsu.edu

Detailed mechanistic studies of iridium-catalyzed hydrogenation of quinolines under mild conditions have provided strong evidence for this pathway. acs.orgnih.gov Both experimental and computational results suggest that a conventional inner-sphere mechanism is disfavored. The proposed outer-sphere mechanism involves a stepwise proton and hydride transfer, with key intermediates including iridium(III) hydrides and a cationic iridium(III) dihydrogen dihydride complex being characterized. acs.orgnih.gov This mechanism is initiated by the protonation of the heterocyclic nitrogen, which decreases the aromaticity of the ring and facilitates the subsequent hydride transfer. msu.eduresearchgate.net

Table 3: Outer-Sphere Hydrogenation of N-Heterocycles

| Catalyst System | Substrate Example | Proposed Mechanism | Key Features | Ref. |

|---|---|---|---|---|

| Homogeneous Iridium(I) NHC complex | Quinolines | Stepwise outer-sphere proton and hydride transfer | Operates at mild conditions (25 °C, 1 atm H2); avoids substrate coordination to Ir | acs.orgnih.gov |

| Molybdenum/Tungsten complexes | 2-Methyl quinoline, Acridine | Ionic hydrogenation via dihydrogen complex | Stepwise proton transfer to N, followed by hydride transfer to C | msu.edu |

The intramolecular aza-Michael reaction (IMAMR) is a powerful and frequently employed strategy for the synthesis of N-heterocycles, including piperidines. nih.gov This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene. rsc.org The versatility of the aza-Michael addition allows for various catalytic approaches to achieve high stereoselectivity.

Organocatalysis has been successfully applied to the IMAMR for the synthesis of di- and tri-substituted piperidines in an enantiomerically enriched form. nih.gov Furthermore, innovative biocatalytic approaches have been developed, such as a transaminase (ω-TA)-mediated aza-Michael reaction. acs.org This strategy allows for the highly enantioselective conversion of pro-chiral ketoenones into 2,6-disubstituted piperidines by coupling a reversible enzymatic reaction with a strong thermodynamic driving force. acs.org

Table 4: Aza-Michael Reactions in Piperidine Synthesis

| Reaction Type | Catalyst | Substrate Example | Key Feature | Product | Ref. |

|---|---|---|---|---|---|

| Biocatalytic Aza-Michael | ω-Transaminase (ω-TA) | Pro-chiral ketoenones | Reversible enzymatic process drives amine shuttling | Enantiopure 2,6-disubstituted piperidines | acs.org |

| Organocatalytic IMAMR | Quinoline organocatalyst + TFA | N-tethered alkenes | Enantioselective cyclization | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | nih.gov |

| Tandem Reaction | Hoveyda-Grubbs catalyst + BF3·OEt2 | Enones and unsaturated carbamates | Cross metathesis / intramolecular aza-Michael | β-Amino carbonyl units | organic-chemistry.org |

Radical-mediated cyclizations offer an alternative mechanistic paradigm for constructing the piperidine ring. These reactions often involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization.

In some systems, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, a competitive process between radical rebound and a 1,5-hydrogen-transfer can occur. nih.gov This competition can lead to the formation of a linear alkene by-product alongside the desired cyclic piperidine. nih.gov

A more sophisticated approach involves interrupting the classical Hofmann-Löffler-Freytag (HLF) reaction. nih.gov A chiral copper catalyst can be used to intercept an N-centered radical relay. This process occurs via a 1,5-hydrogen atom transfer (HAT) to generate a δ-carbon radical, which is then trapped in an enantioselective C-C bond-forming reaction (cyanation). The resulting δ-amino nitriles are valuable precursors that can be converted into a variety of chiral piperidines. nih.gov

Table 5: Radical-Mediated Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Key Mechanistic Steps | Application | Ref. |

|---|---|---|---|---|

| Intramolecular Radical Cyclization | Cobalt(II) complex | Radical formation, cyclization, competitive radical rebound vs. 1,5-H-transfer | Synthesis of various piperidines | nih.gov |

| Enantioselective δ C-H Cyanation | Chiral Copper(II) catalyst | N-centered radical formation, 1,5-HAT, enantioselective C-C bond formation (radical rebound) | Asymmetric synthesis of chiral piperidines from acyclic amines | nih.gov |

| Photoredox-mediated Hydroarylation | Organic photoredox catalyst | Single-electron transfer to form aryl radical, regioselective cyclization, hydrogen-atom transfer (HAT) | Construction of spirocyclic piperidines | nih.gov |

Reactivity of Amine and Heterocyclic Nitrogen Centers

The chemical behavior of N-ethylpiperidin-3-amine is largely dictated by the two nitrogen atoms within its structure: the tertiary amine of the piperidine ring and the primary amine at the 3-position. Both centers possess lone pairs of electrons, rendering them basic and nucleophilic, though their reactivity is influenced by their local steric and electronic environments.

The tertiary heterocyclic nitrogen is a nucleophilic center. ambeed.com Its reactivity is somewhat sterically hindered by the ethyl group and the ring structure, but it readily participates in reactions such as alkylation to form quaternary ammonium (B1175870) salts and acylation. It can also coordinate with Lewis acids and metal centers. The protonation of this nitrogen is a key step in activating heterocyclic rings like pyridines for reduction via outer-sphere hydrogenation mechanisms. msu.eduresearchgate.net

The exocyclic primary amine at the C3 position is generally more accessible and exhibits characteristic primary amine reactivity. It is a potent nucleophile and can participate in a wide range of reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds to form imines. This functional group is crucial for building more complex molecules from the piperidine scaffold. For instance, the nucleophilic addition of secondary cyclic amines to nitriles, mediated by zinc(II), to form amidines highlights the nucleophilic potential of such amine groups within a heterocyclic context. rsc.org The reactivity of substituted pyridinium ions with piperidine, acting as a nucleophile, has been studied, showing that the mechanism can involve rate-determining deprotonation of an addition intermediate. nih.gov

Nucleophilic Reactivity of the Piperidine Nitrogen

The nitrogen atom within the piperidine ring is a tertiary amine, characterized by its lone pair of electrons which imparts nucleophilic and basic properties. cymitquimica.com This nitrogen can readily participate in reactions with electrophiles.

The nucleophilicity of the piperidine nitrogen is evident in various reactions, including alkylation and acylation. cymitquimica.com For instance, in reactions with alkyl halides, the ring nitrogen can act as a nucleophile to form a quaternary ammonium salt. msu.edu The formation of such salts is a common reaction for tertiary amines. msu.edu

The reactivity of the piperidine nitrogen is also demonstrated in nucleophilic aromatic substitution (SNAr) reactions. Studies on the reactions of piperidine with substituted N-methylpyridinium ions show that piperidine acts as the nucleophile. nih.gov The mechanism involves the addition of piperidine to the electrophilic ring, followed by subsequent steps to yield the substitution product. nih.gov Although this specific example uses piperidine, the N-ethylpiperidine moiety in the target compound is expected to exhibit similar reactivity. The ethyl group attached to the nitrogen may introduce some steric hindrance compared to a simple piperidine, but the fundamental nucleophilic character remains. msu.edu

Metabolic studies on molecules containing N-alkyl piperidine rings have shown that the ring nitrogen can be bioactivated to form electrophilic iminium intermediates. mdpi.com This transformation, which involves an initial oxidation, underscores the inherent reactivity of the tertiary amine within the ring. mdpi.com

Table 1: Examples of Reactions Involving Piperidine Nitrogen Nucleophilicity

| Reaction Type | Electrophile | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl Halide | Quaternary Ammonium Salt | msu.edu |

| Acylation | Acyl Halide | Acylpiperidinium Ion | cymitquimica.com |

| Nucleophilic Aromatic Substitution | Activated Aryl Halide/Pyridinium Ion | Substituted Piperidinyl-Aromatic Compound | nih.gov |

Reactivity of the Exocyclic Amine Group

The primary amine group at the 3-position is a potent nucleophile and a key site for functionalization. Its reactivity is typical of primary alkylamines, allowing for a wide range of chemical modifications.

One of the most common reactions involving the exocyclic amine is acylation to form amides. A patent describing the synthesis of related compounds shows that the (1-ethyl-piperidin-3-yl)amine moiety can be readily acylated using reagents like 3,4,5-trimethoxybenzoic acid in the presence of a coupling agent such as thionyl chloride. chemicalbook.com This transformation is fundamental in medicinal chemistry for building more complex molecular architectures.

The exocyclic amine can also undergo reductive amination with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to yield a secondary amine. chemicalbook.com This provides a straightforward method for introducing a variety of substituents onto the exocyclic nitrogen.

Furthermore, the primary amine can serve as a nucleophile in intramolecular cyclization reactions. For example, methods have been developed for the one-pot synthesis of 3-aminopiperidines through the intramolecular cyclization of unsaturated amines, where an external nucleophile (like an azide) is incorporated. acs.org While this describes a synthesis of the core structure, it highlights the potential of the amino group to participate in ring-forming reactions.

Table 2: Representative Reactions of the Exocyclic Amine

| Reaction Type | Reagent(s) | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acyl Chloride, Carboxylic Acid/Coupling Agent | Amide | chemicalbook.com |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary Amine | chemicalbook.com |

| Diastereomeric Salt Formation | Chiral Acid | Diastereomeric Salts (for resolution) |

By-product Formation and Reaction Optimization

In reactions involving N-ethylpiperidin-3-amine and related structures, the formation of by-products can occur, necessitating careful optimization of reaction conditions. The presence of two nucleophilic centers can lead to selectivity issues, and the stability of the piperidine ring under certain conditions can be a concern.

During the synthesis of piperidine rings via radical-mediated cyclization, a common by-product is the corresponding linear alkene. nih.gov This arises from a competitive 1,5-hydrogen transfer process that can occur alongside the desired radical rebound for cyclization. nih.gov In other synthetic approaches, the presence of water can be detrimental. For instance, in certain intramolecular cyclizations to form piperidines, water can lead to the loss of tertiary amino groups and the formation of by-products containing an alcohol residue. nih.gov

When performing reactions on the exocyclic amine, there is a potential for the tertiary ring nitrogen to compete as a nucleophile, leading to a mixture of N-alkylated and N,N'-dialkylated products, especially under harsh alkylating conditions. msu.edu Selectivity can often be controlled by adjusting stoichiometry, reaction temperature, and the choice of solvent and base.

Reaction optimization is crucial to maximize the yield of the desired product and minimize by-products. This often involves screening various parameters. For example, in the synthesis of N-heterocyclic enaminones through aza-Michael addition, different solvents (like THF, DMSO, Toluene) and bases (like tBuOK, K₂CO₃, Et₃N) are screened to find the optimal conditions that provide the highest yield. researchgate.net The choice of base is particularly critical; a strong, non-nucleophilic base is often preferred to avoid side reactions. youtube.com Similarly, in cyclization reactions, the catalyst, solvent, and temperature are key variables that must be fine-tuned to ensure high efficiency and regioselectivity, preventing the formation of undesired isomers or by-products. acs.org

Table 3: Factors in Reaction Optimization and By-product Control

| Factor | Influence on Reaction | Potential By-products Mitigated | Reference |

|---|---|---|---|

| Solvent | Affects solubility, reaction rates, and stability of intermediates. | Isomers, decomposition products. | researchgate.net |

| Base | Can act as a catalyst or reagent; strength and nucleophilicity are key. | Products from side reactions (e.g., elimination), over-alkylation. | researchgate.netyoutube.com |

| Temperature | Controls reaction rate and selectivity. | Thermally induced decomposition products, loss of selectivity. | chemicalbook.com |

| Catalyst | Influences reaction pathway and stereoselectivity. | Isomeric by-products, products from competing pathways. | nih.gov |

| Water Content | Can participate as a nucleophile or reagent. | Hydrolysis products, ring-opened by-products. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for N Ethylpiperidin 3 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of N-ethylpiperidin-3-amine;dihydrochloride (B599025). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For N-ethylpiperidin-3-amine;dihydrochloride, the spectrum is typically recorded in a solvent like deuterium (B1214612) oxide (D₂O) due to the salt's solubility. The protonation of both the piperidine (B6355638) and the 3-amino group nitrogens results in significant downfield shifts for adjacent protons compared to the free base, due to the deshielding effect of the positive charges.

The expected ¹H NMR spectrum would feature several distinct signals corresponding to the piperidine ring protons, the ethyl group protons, and the amine protons. The protons on the carbons adjacent to the positively charged nitrogen atoms (C2, C6, and C3) are the most deshielded. The signals for the piperidine ring protons often appear as complex multiplets due to overlapping signals and spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Piperidine H2, H6 (axial & equatorial) | ~3.2 - 3.8 | m | Adjacent to the N-ethyl quaternary ammonium (B1175870) center, significantly deshielded. |

| Piperidine H3 (axial) | ~3.4 - 3.7 | m | Adjacent to the C3-NH₃⁺ group, deshielded. |

| N-CH₂-CH₃ | ~3.1 - 3.4 | q | Methylene (B1212753) protons of the ethyl group, coupled to the methyl protons. |

| Piperidine H4, H5 (axial & equatorial) | ~1.8 - 2.4 | m | Ring protons further from the nitrogen atoms. |

| N-CH₂-CH₃ | ~1.3 - 1.5 | t | Methyl protons of the ethyl group, coupled to the methylene protons. |

Note: Predicted values are based on spectral data from similar compounds such as 1-ethylpiperidine (B146950) and 3-aminopiperidine dihydrochloride. chemicalbook.comchemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Piperidine C2, C6 | ~50 - 55 | Adjacent to the N-ethyl quaternary ammonium center. |

| N-CH₂-CH₃ | ~48 - 52 | Methylene carbon of the ethyl group. |

| Piperidine C3 | ~45 - 50 | Carbon bearing the -NH₃⁺ group. |

| Piperidine C4 | ~20 - 25 | Ring carbon beta to the N-ethyl group. |

| Piperidine C5 | ~20 - 25 | Ring carbon beta to the C3-NH₃⁺ group. |

| N-CH₂-CH₃ | ~8 - 12 | Methyl carbon of the ethyl group. |

Note: Predicted values are based on spectral data from N-alkylpiperidines and substituted piperidinium (B107235) salts. chemicalbook.comscispace.com

While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can elucidate the specific conformation and packing of molecules in their crystalline lattice. For a cyclic system like this compound, the piperidine ring can adopt different conformations, primarily chair forms. researchgate.net

In the solid state, the conformation is fixed. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of the solid material. nih.gov Analysis of the chemical shifts in the ssNMR spectrum can reveal the presence of different crystalline forms (polymorphs) or non-equivalent molecules within the crystal unit cell. Furthermore, advanced ssNMR experiments can measure internuclear distances and torsion angles, providing precise data to define the chair conformation of the piperidinium ring and the relative orientation of the ethyl and amino substituents (axial vs. equatorial). mdpi.com Such studies are critical for understanding the intermolecular interactions, such as hydrogen bonding between the ammonium groups and chloride counter-ions, that stabilize the crystal structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of N-ethylpiperidin-3-amine.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.com This accuracy allows for the unambiguous determination of a compound's elemental formula. For the free base N-ethylpiperidin-3-amine (C₇H₁₆N₂), the expected exact mass of its protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value.

For instance, using an electrospray ionization (ESI) source, the compound would be ionized to form the [C₇H₁₇N₂]⁺ ion. HR-MS analysis would confirm its elemental composition against other possibilities with the same nominal mass. nih.govnih.gov This technique is definitive in confirming the identity of the synthesized compound and distinguishing it from potential impurities. The fragmentation pattern observed in tandem MS/MS experiments can further confirm the structure by showing characteristic losses, such as the loss of the ethyl group. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates chemical compounds in the gas phase before detecting them with a mass spectrometer. However, N-ethylpiperidin-3-amine is a polar and non-volatile compound, especially in its salt form, making it unsuitable for direct GC analysis. researchgate.net Its primary and tertiary amine groups can cause poor peak shape and strong adsorption to the GC column. chromforum.org

To overcome this, chemical derivatization is required. jfda-online.comnih.gov This process involves reacting the amine groups with a reagent to form a more volatile and less polar derivative. Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form stable and volatile trifluoroacetamide (B147638) derivatives.

Silylation: Reaction with reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to replace the active hydrogens on the amine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Once derivatized, the analyte can be readily analyzed by GC-MS. The resulting chromatogram will show a sharp peak for the derivatized N-ethylpiperidin-3-amine, and the mass spectrum of this peak will exhibit a clear molecular ion and a fragmentation pattern characteristic of the derivative, allowing for confident identification and quantification. nih.gov

Computational Chemistry and Theoretical Studies of N Ethylpiperidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular structures and properties. For N-ethylpiperidin-3-amine, these methods can elucidate its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize the geometry of molecules like N-ethylpiperidin-3-amine, predicting the most stable three-dimensional arrangement of its atoms. This process involves finding the coordinates on the potential energy surface that correspond to the lowest energy, which represents the equilibrium geometry of the molecule. jksus.orgresearchgate.net

Calculations are typically performed using a combination of a functional, such as B3LYP or WB97XD, and a basis set, like 6-311++G(d,p), which describes the atomic orbitals. jksus.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. jksus.org

Once the geometry is optimized, DFT can be used to calculate various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides information about the molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Representative Theoretical Electronic Properties of a Piperidine (B6355638) Derivative This table presents illustrative data based on typical DFT calculations for similar heterocyclic amines, as specific experimental or published theoretical values for N-ethylpiperidin-3-amine;dihydrochloride (B599025) were not available.

| Parameter | Calculation Method | Predicted Value (Gas Phase) |

| Total Energy | B3LYP/6-31G(d) | -X Hartrees |

| HOMO Energy | B3LYP/6-31G(d) | -Y eV |

| LUMO Energy | B3LYP/6-31G(d) | +Z eV |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | (Y+Z) eV |

| Dipole Moment | B3LYP/6-31G(d) | ~1.5 - 2.5 Debye |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions within a molecule. It provides a detailed picture of the bonding environment by analyzing the electron density. For N-ethylpiperidin-3-amine, NBO analysis can identify key interactions, such as hydrogen bonds and hyperconjugative effects, which are crucial for understanding its stability and reactivity.

Conformational Analysis and Energy Landscapes

The six-membered piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. For N-ethylpiperidin-3-amine, this leads to several possible conformers based on the orientation of the ethyl group on the ring nitrogen (N1) and the amine group on the carbon at position 3 (C3). Both substituents can be in either an axial or an equatorial position. This results in four primary chair conformers: (equatorial-ethyl, equatorial-amine), (equatorial-ethyl, axial-amine), (axial-ethyl, equatorial-amine), and (axial-ethyl, axial-amine).

Computational methods like DFT are used to calculate the potential energy surface, mapping the energy changes as the molecule transitions between different conformations. These calculations help identify the lowest energy conformer (the global minimum) and the energy barriers between different forms. Generally, conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance. The protonation of the amine groups in the dihydrochloride salt introduces significant electrostatic interactions that further influence the conformational preferences.

Table 2: Illustrative Calculated Relative Energies of N-ethylpiperidin-3-amine Conformers This table is a hypothetical representation based on established principles of conformational analysis for piperidine derivatives.

| Conformer (Ethyl, Amine) | Method | Relative Energy (kcal/mol) |

| Equatorial, Equatorial | DFT/B3LYP/6-31G(d) | 0.00 |

| Equatorial, Axial | DFT/B3LYP/6-31G(d) | 1.15 |

| Axial, Equatorial | DFT/B3LYP/6-31G(d) | 2.50 |

| Axial, Axial | DFT/B3LYP/6-31G(d) | 3.75 |

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding how a molecule like N-ethylpiperidin-3-amine might interact with a biological target.

The process involves generating multiple conformations of the ligand and fitting them into the active site of the receptor. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating a more favorable interaction. nih.gov

Molecular docking studies for N-ethylpiperidin-3-amine would involve selecting a relevant protein target and using software like AutoDock to simulate the binding process. researchgate.net The results would reveal the most likely binding mode and identify key intermolecular interactions, such as:

Hydrogen bonds: Formed between the amine groups of the ligand and amino acid residues (e.g., aspartate, glutamate, serine) in the receptor.

Hydrophobic interactions: Occurring between the ethyl and piperidine ring portions of the ligand and nonpolar residues in the receptor's binding pocket.

Electrostatic interactions: Involving the charged amine groups (in the dihydrochloride form) and charged residues in the protein.

The reliability of a docking procedure is often validated by re-docking a known co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å typically indicates a reliable protocol. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For N-ethylpiperidin-3-amine, methods like DFT can be used to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. jksus.org

Vibrational frequency calculations provide the positions and intensities of absorption bands in IR and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational modes to specific molecular motions, such as N-H stretching, C-H bending, or ring vibrations. researchgate.net

NMR chemical shifts (¹H and ¹³C) and coupling constants can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the calculated NMR parameters with experimental data helps to confirm the molecule's structure and predominant conformation in solution.

Table 3: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies This table illustrates how theoretical data is compared with experimental results. Specific data for N-ethylpiperidin-3-amine;dihydrochloride is not available.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν1 | 3400 | 3415 | N-H Stretch (Amine) |

| ν2 | 2950 | 2960 | C-H Stretch (Aliphatic) |

| ν3 | 1580 | 1585 | N-H Bend |

| ν4 | 1450 | 1455 | C-H Bend |

Applications of N Ethylpiperidin 3 Amine As a Chemical Building Block and in Organic Synthesis

Role as an Organic Synthesis Intermediate

The bifunctional nature of N-ethylpiperidin-3-amine, possessing both a nucleophilic primary amine and a basic tertiary amine, makes it a strategic starting material for a range of chemical transformations.

Scaffold for N-Heterocycle Construction

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, and N-ethylpiperidin-3-amine offers a platform for the construction of more complex, fused, or spiro N-heterocyclic systems. acs.org The primary amine at the C-3 position is a key functional group that can participate in cyclization reactions. For instance, it can react with diketones, diesters, or other bifunctional electrophiles to form new heterocyclic rings fused to the piperidine core.

General strategies for N-heterocycle synthesis that could be applied to N-ethylpiperidin-3-amine include:

Condensation Reactions: Reaction with 1,3-dicarbonyl compounds to form pyrimidine-fused piperidines.

Pictet-Spengler Reaction: Condensation with an aldehyde followed by cyclization could potentially lead to the formation of β-carboline-like structures fused to the piperidine ring.

Multi-component Reactions: Participation in Ugi or Passerini-type reactions to introduce significant molecular diversity and build complex heterocyclic products in a single step.

These approaches leverage the nucleophilicity of the primary amine to forge new carbon-nitrogen bonds, leading to the assembly of diverse heterocyclic frameworks.

Synthesis of Substituted Piperidine Derivatives

N-ethylpiperidin-3-amine is an ideal starting point for creating a library of diversely substituted piperidine derivatives. The primary amino group is readily functionalized through various common organic reactions, allowing for the introduction of a wide array of substituents.

Key functionalization reactions include:

N-Alkylation and N-Arylation: The primary amine can undergo nucleophilic substitution with alkyl halides or be coupled with aryl halides (e.g., through Buchwald-Hartwig amination) to yield secondary amines. princeton.edu

N-Acylation: Reaction with acid chlorides, anhydrides, or carboxylic acids (via amide coupling reagents) produces amide derivatives.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction of the resulting imine provides access to a wide range of secondary amines. mnstate.edu

A specific example from patent literature demonstrates the use of (1-ethyl-piperidin-3-yl)-amine as a precursor in the synthesis of N-(1-ETHYL-PIPERIDIN-3-YL)-3,4,5-TRIMETHOXY-N-(2-METHYL-3-PHENYL-ALLYL)-BENZAMIDE. chemicalbook.com This multi-step synthesis involves an initial reductive amination followed by an acylation, showcasing the utility of the amine as a handle for elaboration. chemicalbook.com

| Starting Material | Reaction Steps | Final Product | Reference |

|---|---|---|---|

| 1-Ethyl-piperidin-3-amine | 1. Reductive amination with α-methyl cinnamaldehyde. 2. Acylation with 3,4,5-trimethoxybenzoic acid. | N-(1-ETHYL-PIPERIDIN-3-YL)-3,4,5-TRIMETHOXY-N-(2-METHYL-3-PHENYL-ALLYL)-BENZAMIDE | chemicalbook.com |

Precursor in the Synthesis of Complex Molecular Structures

While not a direct precursor to the main drug substance, 1-Ethyl-3-piperidinamine is a known starting material for the synthesis of 4-Amino-N-[(3RS)-1-ethylpiperidin-3-yl]-5-(ethylsulfonyl)-2-methoxybenzamide. cleanchemlab.comhtsbiopharma.com This compound is recognized as Amisulpride EP Impurity G, a substance used as a reference standard in the quality control of the antipsychotic drug Amisulpride. daicelpharmastandards.comchemicalbook.com The synthesis of this specific impurity highlights the role of N-ethylpiperidin-3-amine as a key intermediate for obtaining complex and analytically important molecules. cleanchemlab.comdaicelpharmastandards.com

The synthesis involves the coupling of the N-ethylpiperidin-3-amine core with a substituted benzoic acid derivative.

| Precursor | Coupling Partner | Resulting Complex Molecule | CAS Number |

|---|---|---|---|

| N-ethylpiperidin-3-amine | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (activated) | Amisulpride EP Impurity G | 148516-68-1 |

Catalytic Roles in Organic Reactions

The inherent basicity and potential for chirality make N-ethylpiperidin-3-amine and its derivatives interesting candidates for applications in catalysis.

Use as a Base Catalyst

Amines are widely used as bases in organic synthesis. N-ethylpiperidin-3-amine contains two basic centers: the primary amine (pKa of the conjugate acid is typically around 10-11) and the tertiary piperidine nitrogen (pKa of the conjugate acid is also around 10-11). This dual functionality suggests its potential as a bifunctional or general base catalyst. The tertiary amine, being sterically accessible, can function as a non-nucleophilic base, similar to triethylamine (B128534), to neutralize acids generated in a reaction. The primary amine can also act as a base or participate in catalytic cycles that involve imine or enamine formation. While specific, documented examples of N-ethylpiperidin-3-amine as a base catalyst are not prevalent in the literature, its structural features are analogous to other diamines and tertiary amines that serve this purpose.

Involvement in Chiral Catalysis as a Ligand Component

Chiral vicinal (1,2) diamines are among the most privileged and widely used ligands in transition-metal-catalyzed asymmetric synthesis. researchgate.net N-ethylpiperidin-3-amine, in its enantiomerically pure forms (e.g., (R)- or (S)-N-ethylpiperidin-3-amine), represents a chiral 1,3-diamine scaffold. Such structures are of significant interest for creating chiral environments around a metal center, enabling enantioselective transformations.

The two nitrogen atoms can coordinate to a metal (such as Palladium, Rhodium, Ruthenium, or Copper), forming a stable chelate ring. The stereochemistry of the chiral center at the 3-position of the piperidine ring dictates the spatial arrangement of the substituents, which in turn influences the stereochemical outcome of the catalyzed reaction. rsc.org

Potential applications for chiral N-ethylpiperidin-3-amine as a ligand component include:

Asymmetric hydrogenation

Asymmetric allylic alkylation nih.gov

Asymmetric Michael additions

Asymmetric epoxidations

While this specific diamine is not as extensively studied as ligands like (1R,2R)-diaminocyclohexane, its structural motifs are highly relevant to the design of new chiral ligands for asymmetric catalysis. researchgate.net

| Ligand Scaffold | Diamine Type | Common Applications |

|---|---|---|

| (1R,2R)-Diaminocyclohexane (DACH) | C2-symmetric vicinal (1,2) diamine | Asymmetric epoxidation, cyclopropanation, transfer hydrogenation |

| (S,S)-Ethylenediamine (en) derivatives | C2-symmetric vicinal (1,2) diamine | Asymmetric hydrogenation, aziridination |

| (-)-Sparteine | C2-symmetric bridged diamine (alkaloid) | Asymmetric deprotonation, carbolithiation |

| (R)-N-ethylpiperidin-3-amine | C1-symmetric 1,3-diamine | Potential for asymmetric hydrogenation, C-N and C-C bond formation |

Design of Ligands for Metal Catalysis

While specific documented applications of N-ethylpiperidin-3-amine;dihydrochloride (B599025) as a primary ligand in metal catalysis are not extensively reported in publicly available literature, its structural motifs suggest significant potential for such applications. The presence of two nitrogen atoms with differing steric and electronic environments—the endocyclic tertiary amine and the exocyclic primary amine—makes it a versatile candidate for chelation with a variety of transition metals. mdpi.comdow.com

The design of effective ligands is paramount in homogeneous catalysis, influencing the activity, selectivity, and stability of the metal catalyst. nih.gov Amines, in particular, are well-established as effective ligands for a wide range of transition metals due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to a metal center. mdpi.com The chelating effect, where a single ligand binds to a central metal atom at two or more points, can significantly enhance the stability of the resulting metal complex. Given its structure, N-ethylpiperidin-3-amine can act as a bidentate ligand, coordinating to a metal center through both the piperidinyl nitrogen and the amino group nitrogen.

The catalytic performance of metal complexes is intricately linked to the electronic and steric properties of their ligands. The ethyl group on the piperidine nitrogen of N-ethylpiperidin-3-amine introduces a degree of steric bulk, which can be advantageous in controlling the coordination sphere of the metal and influencing the stereoselectivity of a catalyzed reaction. Furthermore, the basicity of the nitrogen atoms can be fine-tuned through protonation or deprotonation, allowing for modulation of the electronic properties of the resulting metal complex and, consequently, its catalytic activity.

The potential applications of metal complexes derived from N-ethylpiperidin-3-amine could span a range of organic transformations. For instance, copper complexes with amine ligands have been investigated for their catalytic properties in various reactions. researchgate.net Similarly, chiral salen transition metal complexes are known for their efficacy in asymmetric catalysis. nih.gov The inherent chirality of enantiomerically pure forms of N-ethylpiperidin-3-amine, such as (R)-1-ethylpiperidin-3-amine, could be exploited in the synthesis of chiral catalysts for enantioselective reactions. myskinrecipes.com

Table 1: Potential Metal Complexes and Catalytic Applications

| Metal Center | Potential Ligand Coordination | Possible Catalytic Applications |

| Palladium | Bidentate (N,N') | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium | Bidentate (N,N') | Asymmetric hydrogenation, hydroformylation |

| Copper | Bidentate (N,N') | Atom transfer radical polymerization (ATRP), C-N coupling |

| Ruthenium | Bidentate (N,N') | Olefin metathesis, transfer hydrogenation |

It is important to note that the successful application of N-ethylpiperidin-3-amine as a ligand in metal catalysis would require experimental validation to determine the stability, structure, and catalytic efficacy of the resulting metal complexes.

Supramolecular Chemistry and Crystal Engineering

The study of intermolecular interactions is fundamental to supramolecular chemistry and crystal engineering, as these forces dictate the assembly of molecules into well-defined, functional architectures. N-ethylpiperidin-3-amine;dihydrochloride possesses a rich array of functional groups capable of participating in various non-covalent interactions, making it an interesting candidate for the construction of novel supramolecular assemblies and crystalline solids.

Hydrogen bonding is a dominant intermolecular force that plays a crucial role in determining the structure and properties of molecular solids. In the case of this compound, the presence of both hydrogen bond donors (the ammonium (B1175870) groups) and acceptors (the chloride ions and the tertiary amine nitrogen) allows for the formation of extensive and robust hydrogen bonding networks.

The primary ammonium group (-NH3+) is a particularly strong hydrogen bond donor, capable of forming three hydrogen bonds. The secondary ammonium group within the piperidine ring also acts as a hydrogen bond donor. The chloride anions (Cl-) serve as effective hydrogen bond acceptors. This combination of donors and acceptors can lead to the formation of a variety of hydrogen bonding motifs, such as chains, sheets, and three-dimensional networks, which will be the primary determinants of the crystal packing.

The specific geometry and connectivity of the hydrogen bonding network will depend on factors such as the stereochemistry of the N-ethylpiperidin-3-amine molecule and the crystallization conditions. The formation of strong N-H···Cl hydrogen bonds is expected to be a key feature in the crystal structure of the dihydrochloride salt.

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Primary Ammonium (N-H) | Chloride (Cl-) | Strong Hydrogen Bond | 1D Chains, 2D Sheets |

| Secondary Ammonium (N-H) | Chloride (Cl-) | Strong Hydrogen Bond | Cross-linking of chains/sheets |

| Ammonium (N-H) | Tertiary Amine (N) | Weaker Hydrogen Bond | Intramolecular or intermolecular links |

Derivatization Chemistry of N Ethylpiperidin 3 Amine

Strategies for Chemical Derivatization

The presence of both primary and tertiary amine groups allows for various derivatization strategies. The primary amine is typically more nucleophilic and susceptible to reactions like acylation, silylation, and alkylation, while the tertiary amine can be oxidized to an N-oxide.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For N-ethylpiperidin-3-amine, this reaction occurs at the primary amino group. Acylating agents such as acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides are commonly used. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. youtube.com For instance, the reaction of an amine with an acyl chloride produces an amide and hydrochloric acid (HCl); a base like pyridine (B92270) is often added to scavenge the HCl. youtube.com

A key application of this strategy is in analytical chemistry, where a non-chromophoric amine can be derivatized to introduce a UV-absorbing moiety. nih.gov For the related compound, piperidin-3-amine (B1201142), derivatization with p-toluenesulfonyl chloride (a sulfonyl chloride, which reacts similarly to an acyl chloride) is used to introduce a chromophore, enabling detection by UV spectrophotometry in HPLC analysis. nih.govresearchgate.net

Table 1: Common Acylating Agents and Conditions

| Acylating Agent | Catalyst/Base | Typical Conditions | Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine (B128534) | Anhydrous solvent, Room Temp. | N-(1-ethylpiperidin-3-yl)acetamide |

| Acetic Anhydride (B1165640) | Iodine (catalyst) or Base | Solvent-free or in solvent | N-(1-ethylpiperidin-3-yl)acetamide |

| Benzoyl Chloride | Aqueous base (Schotten-Baumann) | Biphasic system, Room Temp. | N-(1-ethylpiperidin-3-yl)benzamide |

| p-Toluenesulfonyl Chloride | Base (e.g., NaOH) | Aqueous/Organic Solvent | N-(1-ethylpiperidin-3-yl)-4-methylbenzenesulfonamide |

This table illustrates general acylation reactions applicable to the primary amine of N-ethylpiperidin-3-amine.

Silylation is the process of replacing an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This derivatization is widely used to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. libretexts.org For N-ethylpiperidin-3-amine, the active hydrogen on the primary amine can be readily silylated.

Common silylating agents include trimethylchlorosilane (TMCS), often used with a base, and more reactive agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS). libretexts.orgresearchgate.net The reaction with TMCS in the presence of a base like triethylamine proceeds by nucleophilic attack of the primary amine on the silicon atom, displacing the chloride. researchgate.net

Table 2: Silylation Reagents for Primary Amines

| Silylating Agent | Abbreviation | Byproduct | Notes |

|---|---|---|---|

| Trimethylchlorosilane | TMCS | HCl | Requires a base to neutralize acid byproduct. |

| Hexamethyldisilazane | HMDS | Ammonia (NH₃) | Less reactive; may require a catalyst or heating. researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide | BSA | N-methylacetamide | Highly reactive and volatile byproducts. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | One of the most powerful silylating reagents. |

This table outlines common reagents for the silylation of the primary amine group.

Alkylation involves the transfer of an alkyl group from one molecule to another. The primary amine of N-ethylpiperidin-3-amine can be alkylated to form secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, as the product of the initial alkylation is often more nucleophilic than the starting amine, leading to overalkylation. wikipedia.orgnih.gov To achieve mono-alkylation, reaction conditions must be carefully controlled, for example, by using a large excess of the amine or by slowly adding the alkylating agent. researchgate.net Common alkylating agents are alkyl halides (e.g., methyl iodide, ethyl bromide). researchgate.net The tertiary amine on the piperidine (B6355638) ring can also be alkylated, which results in the formation of a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org

Table 3: Alkylation Reaction Outcomes for N-ethylpiperidin-3-amine

| Amine Site | Alkylating Agent | Product Type |

|---|---|---|

| Primary amine (position 3) | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |

| Tertiary amine (position 1) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |

This table summarizes the potential products from alkylating the different amine sites on the molecule.

The tertiary nitrogen atom within the piperidine ring of N-ethylpiperidin-3-amine can be oxidized to form an N-oxide. wikipedia.org This transformation introduces a highly polar N⁺-O⁻ functional group. nih.gov Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and Caro's acid. thieme-connect.deasianpubs.org The reaction is typically a direct oxidation of the tertiary amine. thieme-connect.de Amine N-oxides are often more water-soluble than their parent amines and can exhibit different biological activities, sometimes being used as prodrugs that are reduced back to the active tertiary amine in vivo. nih.govgoogle.com The primary amine at position 3 is not oxidized under these conditions.

Purpose of Derivatization in Research

Derivatization is not typically performed to create new therapeutic agents but rather to facilitate analysis. By modifying the structure of N-ethylpiperidin-3-amine, its properties can be tailored for specific analytical techniques.

A primary goal of derivatization is to improve the detectability of an analyte. mdpi.com Many analytical techniques, such as UV-Visible spectrophotometry and fluorescence detection, require the analyte to possess a chromophore or fluorophore, respectively. libretexts.org

N-ethylpiperidin-3-amine itself lacks a strong chromophore, making it difficult to detect at low concentrations using HPLC with a standard UV detector. nih.gov To overcome this, a pre-column derivatization technique can be employed. As demonstrated with the closely related piperidin-3-amine, reacting the primary amine with a reagent like p-toluenesulfonyl chloride (PTSC) introduces an aromatic ring into the molecule. nih.govresearchgate.net This aromatic moiety acts as a strong chromophore, significantly enhancing its UV absorbance and allowing for sensitive detection. nih.gov This approach is crucial for methods like estimating enantiomeric purity, where precise quantification of small amounts of an impurity is required. nih.govresearchgate.net

Derivatization is also employed to improve chromatographic behavior. Silylation, for example, reduces the polarity of the amine and masks the active hydrogen, which can otherwise lead to poor peak shape and adsorption on the GC column. libretexts.org

Table 4: Derivatization for Enhanced Analytical Detection

| Analytical Technique | Purpose of Derivatization | Example Reagent | Effect on Analyte |

|---|---|---|---|

| HPLC-UV | Introduce a UV-absorbing chromophore | p-Toluenesulfonyl Chloride | Allows for sensitive detection at specific wavelengths (e.g., 228 nm). nih.gov |

| Gas Chromatography (GC) | Increase volatility and thermal stability | BSTFA or other silylating agents | Prevents peak tailing and allows for analysis of non-volatile amines. libretexts.org |

| HPLC-Fluorescence | Introduce a fluorescent tag | Dansyl Chloride or FMOC-Cl | Enables highly sensitive detection at very low concentrations. libretexts.org |

This table details how different derivatization strategies facilitate various analytical methods.

Introduction of Chromophores for Spectroscopic Analysis

The chemical structure of N-ethylpiperidin-3-amine lacks a suitable chromophore, which is a part of a molecule responsible for its color by absorbing light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. This inherent non-chromophoric nature makes its direct detection and quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with a UV detector challenging. nih.govresearchgate.net To overcome this limitation, derivatization techniques are employed to introduce a chromophoric moiety into the molecule. This process, often performed pre-column in chromatographic analyses, involves reacting the amine group of the compound with a specific reagent to form a new, UV-active derivative. researchgate.netmdpi.com

A notable example of this approach, demonstrated on the closely related compound piperidin-3-amine, involves derivatization with p-toluenesulfonyl chloride (PTSC). nih.govresearchgate.net This reaction targets the primary amine group, attaching the p-toluenesulfonyl group, which serves as an effective chromophore. The resulting sulfonamide derivative can be readily detected by a UV detector, in this specific case at a wavelength of 228 nm. nih.gov This method proved effective for the chiral HPLC analysis of piperidin-3-amine enantiomers, a task complicated by the compound's non-chromophoric properties. nih.govresearchgate.net

Other common derivatizing agents used for introducing chromophores or fluorophores to primary and secondary amines are applicable to N-ethylpiperidin-3-amine and could be used for its spectroscopic analysis. mdpi.com These reagents are selected based on their reactivity with amines under mild conditions to form stable, highly detectable products. researchgate.net

The table below summarizes key aspects of chromophore introduction for piperidine-based amines.

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Purpose of Derivatization | Analytical Method | Reference |

| p-Toluenesulfonyl chloride (PTSC) | Primary Amine | N-(piperidin-3-yl)toluene-4-sulfonamide | Introduction of a chromophore for UV detection | Chiral HPLC-UV | nih.gov |

| o-Phthaldialdehyde (OPA) | Primary Amine | Isoindole derivative | Introduction of a fluorophore for fluorescence detection | HPLC-FLD | nih.gov |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Primary/Secondary Amine | NBD-amine adduct | Introduction of a chromophore/fluorophore | HPLC-FLD | mdpi.com |

Modification for Stability Studies

The stability of amine-containing compounds is a critical factor in various scientific and industrial applications. Amines can be susceptible to degradation through pathways such as oxidation, which can be initiated by light, heat, or chemical reagents. For N-ethylpiperidin-3-amine, stability studies would focus on potential modifications and degradation pathways involving both the tertiary amine within the piperidine ring and the primary exocyclic amine.

The chemical stability of cyclic tertiary amines, such as the N-ethylpiperidine moiety, is an area of significant interest. These structures are known to undergo metabolic bioactivation in biological systems, which can provide insights into their chemical stability. mdpi.com Common degradation pathways include N-oxidation to form N-oxides and oxidative N-dealkylation, which would result in the removal of the ethyl group. mdpi.com Another potential pathway involves oxidation at the carbon atom alpha to the ring nitrogen, leading to the formation of reactive iminium intermediates. mdpi.com These intermediates are electrophilic and can react with various nucleophiles.

Research into the stability of amine extractants has shown that degradation is often initiated at the methylene (B1212753) hydrogen on the carbon atom alpha to the nitrogen. In the case of N-ethylpiperidin-3-amine, this points to the hydrogens at the C2 and C6 positions of the piperidine ring as potential sites of initial attack in oxidative degradation processes.

The table below outlines potential modifications and degradation pathways relevant to the stability of N-ethylpiperidin-3-amine.

| Modification/Pathway | Affected Site | Potential Product(s) | Relevance to Stability | Reference |

| N-Oxidation | Tertiary ring nitrogen | N-ethylpiperidin-3-amine N-oxide | A primary oxidative degradation product. | mdpi.com |

| N-Dealkylation | N-ethyl group | Piperidin-3-amine | Cleavage of the N-ethyl bond, a common metabolic and chemical degradation pathway. | mdpi.com |

| α-Carbon Oxidation | C2 or C6 of the piperidine ring | Iminium intermediate | Formation of a reactive intermediate leading to further degradation products. | mdpi.com |

| Acylation | Primary exocyclic amine | N-(1-ethylpiperidin-3-yl)amide | Chemical modification to increase stability by reducing the reactivity of the primary amine. | nih.gov |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for N-ethylpiperidin-3-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, starting with condensation of a piperidine precursor with ethylamine derivatives. For example, highlights the use of a 1,5-diarylpyrazole core template and diazotization techniques, while suggests employing reducing agents like NaBH4 or LiAlH4 for amine formation . Optimization includes adjusting reaction temperature (e.g., 0–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis, purification via silica gel column chromatography with gradients of methanol/dichloromethane improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of N-ethylpiperidin-3-amine dihydrochloride?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%), as detailed in . Spectrophotometric methods, such as UV-Vis at 254 nm, confirm functional groups (e.g., aromatic amines) . NMR spectroscopy (¹H, ¹³C) validates structural integrity: the ethyl group shows a triplet at ~1.2 ppm (CH3) and a quartet at ~3.0 ppm (CH2), while the piperidine ring protons appear as multiplet signals between 2.5–3.5 ppm .

Q. What are the critical safety protocols for handling N-ethylpiperidin-3-amine dihydrochloride in the laboratory?

- Methodological Answer : Follow SDS guidelines (): use PPE (nitrile gloves, goggles), work in a fume hood, and avoid skin contact . Waste must be stored separately in labeled containers and disposed via certified hazardous waste services. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and treated with 5% acetic acid before disposal .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC () and identify breakdown products using LC-MS/MS. For example, hydrolysis of the ethyl group may produce piperidin-3-amine, detectable at m/z 115.1 . Arrhenius modeling predicts shelf-life under standard storage conditions (e.g., 2 years at –20°C) .

Q. How can researchers investigate the compound’s interaction with biological targets, such as GPCRs or ion channels?

- Methodological Answer : Use radioligand binding assays (e.g., ³H-labeled ligands) to measure affinity for receptors like dopamine D2 or serotonin 5-HT3. ’s approach for octenidine dihydrochloride’s antimicrobial activity can be adapted: competitive binding assays with HEK293 cells expressing target receptors quantify IC50 values . Functional assays (e.g., cAMP accumulation or calcium flux) validate agonism/antagonism .

Q. What challenges arise in determining the crystal structure, and how can they be mitigated?

- Methodological Answer : Hygroscopicity complicates crystal growth. Use slow evaporation from ethanol/water (1:1) under controlled humidity (<30% RH). Collect X-ray diffraction data at 100 K to minimize decomposition ( ) . For unresolved hydrogen positions, neutron diffraction or DFT-based modeling (e.g., Gaussian 16) supplements experimental data .

Q. How can trace impurities (e.g., residual solvents) be quantified in synthesized batches?

- Methodological Answer : Employ GC-MS with headspace sampling to detect solvents like dichloromethane (LOD: 0.1 ppm). ’s dansyl chloride derivatization method for biogenic amines can be modified: derivatize impurities (e.g., ethyl chloride) and analyze via LC-MS/MS with a QTOF detector . Validate using ICH guidelines (linearity R² >0.99, recovery 90–110%) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (hydrophobicity), BBB permeability, and metabolic stability. Molecular docking (AutoDock Vina) simulates binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways. ’s SAR studies on similar piperidine derivatives guide target prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。